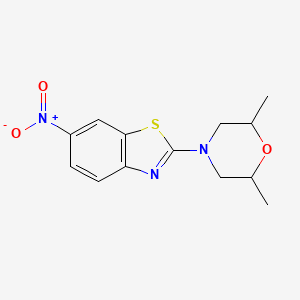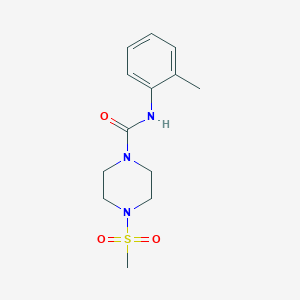![molecular formula C14H17F3N2O3 B5476387 1,5,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5476387.png)
1,5,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,5,6-trimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one” is a pyridinone derivative with a trifluoromethyl group and a morpholine ring. Pyridinones are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carbonyl group. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . Morpholine is a common heterocyclic amine, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridinone ring, the trifluoromethyl group, and the morpholine ring. The trifluoromethyl group is known to be highly electronegative, which could influence the chemical behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, biological studies to determine its potential uses, and computational studies to predict its behavior .
Propiedades
IUPAC Name |
1,5,6-trimethyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-8-6-10(12(20)18(3)9(8)2)13(21)19-4-5-22-11(7-19)14(15,16)17/h6,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMCJKWIPSYBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)N2CCOC(C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3-hydroxy-4-methylbenzoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5476311.png)
![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5476314.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(1-phenylcyclopropyl)carbonyl]-4-piperidinol](/img/structure/B5476316.png)

![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5476340.png)
![3-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5476356.png)
![1-(3-methoxybenzyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5476360.png)
![N-[3-(methoxymethyl)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B5476368.png)

![2-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5476376.png)
![7-[3-chloro-4-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5476380.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-isopropyl-2-pyrrolidinone](/img/structure/B5476394.png)
![4-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B5476397.png)
![N-(3-chloro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5476411.png)
